molecular formula C14H12ClNO4S B5796387 [4-[(4-Chlorophenyl)sulfonylamino]phenyl] acetate

[4-[(4-Chlorophenyl)sulfonylamino]phenyl] acetate

Cat. No.: B5796387
M. Wt: 325.8 g/mol
InChI Key: VQYRGAPUQFYQRX-UHFFFAOYSA-N
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Description

[4-[(4-Chlorophenyl)sulfonylamino]phenyl] acetate is an organic compound characterized by the presence of a chlorophenyl group, a sulfonylamino group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-Chlorophenyl)sulfonylamino]phenyl] acetate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminophenyl acetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-[(4-Chlorophenyl)sulfonylamino]phenyl] acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfides or thiols.

Scientific Research Applications

[4-[(4-Chlorophenyl)sulfonylamino]phenyl] acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of [4-[(4-Chlorophenyl)sulfonylamino]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The acetate group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-[(4-Chlorophenyl)sulfonylamino]phenyl] acetate is unique due to the presence of both a sulfonylamino group and an acetate group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-[(4-chlorophenyl)sulfonylamino]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-10(17)20-13-6-4-12(5-7-13)16-21(18,19)14-8-2-11(15)3-9-14/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYRGAPUQFYQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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